molecular formula C27H21NO4 B11569250 3,5-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide

3,5-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11569250
M. Wt: 423.5 g/mol
InChI Key: WLGVUKYVUZXYCM-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation, reduction, and nitration, followed by purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide stands out due to its unique structural features, such as the presence of multiple benzofuran rings and specific functional groups.

Properties

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

3,5-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H21NO4/c1-15-8-11-18(12-9-15)24(29)26-23(19-6-4-5-7-21(19)32-26)28-27(30)25-17(3)20-14-16(2)10-13-22(20)31-25/h4-14H,1-3H3,(H,28,30)

InChI Key

WLGVUKYVUZXYCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C5=C(O4)C=CC(=C5)C)C

Origin of Product

United States

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